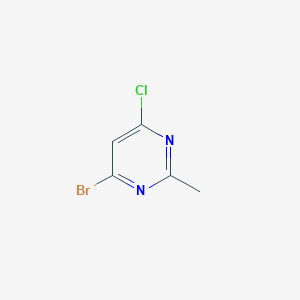

4-Bromo-6-chloro-2-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-bromo-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJDWGYDOTYAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-methylpyrimidine typically involves the halogenation of 2-methylpyrimidine. One common method is the bromination of 2-methylpyrimidine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-6-chloro-2-methylpyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-6-chloro-2-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

4-Bromo-6-chloro-2-methylpyrimidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards the target molecules. The compound can modulate various molecular pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Differences :

- Substituents: Two chlorine atoms (positions 4 and 6) and a methoxy group (position 5).

- Lacks bromine and methyl groups present in the target compound.

Key Findings :

- The dichloro substitution increases electrophilicity compared to bromo-chloro systems, favoring nucleophilic attack at position 2 or 4 .

- Crystal packing involves short Cl···N interactions (3.094–3.100 Å), forming a 3D framework. This contrasts with the target compound, where bromine’s larger atomic radius may alter intermolecular distances .

| Property | 4-Bromo-6-chloro-2-methylpyrimidine | 4,6-Dichloro-5-methoxypyrimidine |

|---|---|---|

| Molecular Weight | 221.48 g/mol | 193.01 g/mol |

| Halogen Substituents | Br (position 4), Cl (position 6) | Cl (positions 4, 6) |

| Functional Group | Methyl (position 2) | Methoxy (position 5) |

| Key Interactions | Br/Cl···π (hypothesized) | Cl···N hydrogen bonds |

5-Bromo-2-chloropyrimidin-4-amine

Structural Differences :

- Substituents: Bromine (position 5), chlorine (position 2), and an amino group (position 4).

- Amino group introduces hydrogen-bonding capacity absent in the target compound.

Key Findings :

- The amino group enables N–H···N hydrogen bonding, forming 2D supramolecular networks. This contrasts with the non-polar methyl group in the target compound, which primarily contributes to steric hindrance .

- The pyrimidine ring remains planar (r.m.s. deviation: 0.087 Å), similar to the target compound’s expected geometry .

| Property | 4-Bromo-6-chloro-2-methylpyrimidine | 5-Bromo-2-chloropyrimidin-4-amine |

|---|---|---|

| Hydrogen Bonding | None | N–H···N networks |

| Reactivity | Electrophilic at C4/C6 | Nucleophilic at C2/C5 |

| Melting Point | Not reported | 460–461 K |

4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

Structural Differences :

- Substituents: Amino group (position 4) replaces chlorine at position 6 in the target compound.

Key Findings :

- The amino group increases electron density on the pyrimidine ring, reducing electrophilicity compared to the chloro-substituted target compound.

| Property | 4-Bromo-6-chloro-2-methylpyrimidine | 4-Amino-6-bromo-2-methylpyrimidine |

|---|---|---|

| Solubility | Low (non-polar substituents) | Moderate (polar amino group) |

| Electronic Effect | Electron-withdrawing (Br/Cl) | Electron-donating (NH₂) |

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

Structural Differences :

- Substituents: Methylthio group (position 2) instead of methyl, and an amino group (position 4).

Key Findings :

- The methylthio group enhances nucleophilic substitution reactivity at position 2 due to sulfur’s polarizability.

- Molecular weight (254.54 g/mol) is higher than the target compound, impacting pharmacokinetic properties in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.